Phenol, 5-isothiocyanato-2-methyl-(9CI)
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Overview
Description
Phenol, 5-isothiocyanato-2-methyl-(9CI) is an organic compound with the molecular formula C8H7NOS. It is also known as 5-isothiocyanato-2-methylphenol. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenol ring, which also contains a methyl group at the 2-position. The molecular weight of this compound is 165.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 5-isothiocyanato-2-methyl-(9CI) can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of a solvent such as dimethylbenzene under nitrogen protection and mild conditions . Another method involves the use of thiophosgene and amines, although thiophosgene is highly toxic and volatile . Additionally, isothiocyanates can be synthesized from amines and carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as catalysts .
Industrial Production Methods
Industrial production of isothiocyanates, including Phenol, 5-isothiocyanato-2-methyl-(9CI), often involves the use of safer and more cost-effective methods. One such method is the replacement reaction of phenyl isothiocyanate with amines, which offers advantages such as low toxicity, low cost, safety, and high yield .
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-isothiocyanato-2-methyl-(9CI) undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thioureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Amines, dimethylbenzene as solvent, nitrogen protection.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Thioureas.
Scientific Research Applications
Phenol, 5-isothiocyanato-2-methyl-(9CI) has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chemoselective electrophile in bioconjugate chemistry.
Medicine: Investigated for its potential therapeutic properties due to its biological activity.
Industry: Utilized in the production of various chemicals and materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of Phenol, 5-isothiocyanato-2-methyl-(9CI) involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophiles such as amines, forming thioureas. This reactivity is utilized in various chemical and biological processes, including the modification of proteins and other biomolecules .
Comparison with Similar Compounds
Phenol, 5-isothiocyanato-2-methyl-(9CI) can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the phenol and methyl groups.
Allyl isothiocyanate: Found in mustard oil, used for its pungent flavor and biological activity.
Benzyl isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Phenol, 5-isothiocyanato-2-methyl-(9CI) is unique due to the presence of both the phenol and methyl groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-isothiocyanato-2-methylphenol |
InChI |
InChI=1S/C8H7NOS/c1-6-2-3-7(9-5-11)4-8(6)10/h2-4,10H,1H3 |
InChI Key |
QOWUGOIXNRMFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)O |
Origin of Product |
United States |
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